Application: 2-Amino-6-nitrobenzaldehyde is used in the synthesis of Thiazole-based Schiff base compounds.
Results: The synthesized compounds showed moderate to high antibacterial and antioxidant activities. Compound 11 was found to be a promising antibacterial therapeutics agent against E.
Application: 2-Amino-6-nitrobenzaldehyde is used in the synthesis of biologically active compounds based on 2-aminobenzothiazole.
2-Amino-6-nitrobenzaldehyde is an organic compound with the chemical formula CHNO. It features an amino group (-NH) and a nitro group (-NO) attached to a benzaldehyde structure. This compound is characterized by its yellow crystalline appearance and has a molecular weight of 166.13 g/mol. The presence of both electron-donating and electron-withdrawing groups makes it a versatile intermediate in organic synthesis.
Research indicates that 2-amino-6-nitrobenzaldehyde exhibits biological activity, particularly in antimicrobial and anticancer studies. Its derivatives have shown potential as inhibitors against various bacterial strains and cancer cell lines, suggesting that the compound may serve as a lead structure for developing new pharmaceuticals
Several synthesis methods for 2-amino-6-nitrobenzaldehyde include:
The uniqueness of 2-amino-6-nitrobenzaldehyde lies in its dual functional groups (amino and nitro), which provide distinct reactivity patterns not fully exhibited by other similar compounds. This versatility enhances its utility in synthetic chemistry and medicinal applications.
Interaction studies reveal that 2-amino-6-nitrobenzaldehyde can interact with various biological targets. Its derivatives have been tested against enzymes involved in metabolic pathways, showing inhibition potential that could lead to therapeutic applications. Additionally, studies on its binding affinity to DNA suggest possible roles in anticancer activity through mechanisms involving DNA intercalation or alkylation
Several compounds share structural similarities with 2-amino-6-nitrobenzaldehyde. Below is a comparison highlighting their unique features: Irritant Compound Name Structure Features Unique Properties 2-Nitrobenzaldehyde Nitro group at position 2 Used primarily as an intermediate in organic synthesis . 4-Amino-3-nitrobenzoic acid Amino group at position 4 Exhibits different biological activities compared to its aldehyde counterpart
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GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
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